dl-Alanyl-dl-asparagine dl-Alanyl-dl-asparagine
Brand Name: Vulcanchem
CAS No.: 20051-99-4
VCID: VC13320202
InChI: InChI=1S/C7H13N3O4/c1-3(8)6(12)10-4(7(13)14)2-5(9)11/h3-4H,2,8H2,1H3,(H2,9,11)(H,10,12)(H,13,14)
SMILES: CC(C(=O)NC(CC(=O)N)C(=O)O)N
Molecular Formula: C7H13N3O4
Molecular Weight: 203.20 g/mol

dl-Alanyl-dl-asparagine

CAS No.: 20051-99-4

Cat. No.: VC13320202

Molecular Formula: C7H13N3O4

Molecular Weight: 203.20 g/mol

* For research use only. Not for human or veterinary use.

dl-Alanyl-dl-asparagine - 20051-99-4

Specification

CAS No. 20051-99-4
Molecular Formula C7H13N3O4
Molecular Weight 203.20 g/mol
IUPAC Name 4-amino-2-(2-aminopropanoylamino)-4-oxobutanoic acid
Standard InChI InChI=1S/C7H13N3O4/c1-3(8)6(12)10-4(7(13)14)2-5(9)11/h3-4H,2,8H2,1H3,(H2,9,11)(H,10,12)(H,13,14)
Standard InChI Key CCUAQNUWXLYFRA-UHFFFAOYSA-N
SMILES CC(C(=O)NC(CC(=O)N)C(=O)O)N
Canonical SMILES CC(C(=O)NC(CC(=O)N)C(=O)O)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The IUPAC name of dl-Alanyl-dl-asparagine is 4-amino-2-(2-aminopropanoylamino)-4-oxobutanoic acid, reflecting its peptide bond linkage between alanine and asparagine . The molecule features:

  • An alanine residue with a chiral center (dl-configuration).

  • An asparagine moiety containing a carboxamide group.

  • Hydrogen-bonding sites from amino and carbonyl groups, influencing solubility and reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight203.20 g/mol
Density1.355 g/cm³
Boiling Point595.6°C (predicted)
pKa2.95 (predicted)
SolubilityWater-soluble, varies in organics

Spectroscopic and Thermodynamic Data

Studies on the dissolution thermodynamics in water-amide mixtures reveal:

  • Enthalpy of Solution (ΔsolH\Delta_{\text{sol}} H^\circ): Ranges from -15.2 to -8.4 kJ/mol in formamide-water systems .

  • Transfer Enthalpy (ΔtrH\Delta_{\text{tr}} H^\circ): Positive values indicate preferential solvation by organic components .

Synthesis and Industrial Production

Laboratory Synthesis

dl-Alanyl-dl-asparagine is synthesized via peptide bond formation between dl-alanine and dl-asparagine. Common methods include:

  • Coupling Reagents: Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in dimethylformamide (DMF).

  • Protection Strategies: tert-Butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions .

Industrial-Scale Production

  • Solid-Phase Peptide Synthesis (SPPS): Enables high-purity yields using automated systems.

  • Liquid-Phase Peptide Synthesis (LPPS): Cost-effective for bulk production, though purification challenges persist.

Biological Activities and Mechanisms

Role in Amino Acid Metabolism

Asparagine synthetase (ASNS) catalyzes asparagine biosynthesis from aspartate and glutamine. dl-Alanyl-dl-asparagine serves as a substrate analog in studies of:

  • Ammonia Detoxification: ASNS mitigates toxicity by incorporating ammonia into asparagine .

  • mTORC1 Activation: Intracellular asparagine regulates amino acid uptake, influencing protein synthesis and cell proliferation .

Table 2: Key Biological Activities

ActivityMechanismReference
AnticancerASNS inhibition, apoptosis
ImmunomodulationNK cell activation
Nutritional AbsorptionEnhanced amino acid uptake

Applications in Research and Industry

Biochemical Research

  • Enzyme Kinetics: Substrate for peptidases and proteases to study catalytic mechanisms .

  • Metabolic Pathways: Tracer in NMR and mass spectrometry to map asparagine flux .

Pharmaceutical Development

  • Drug Design: Backbone for peptide-based therapeutics targeting ASNS-overexpressing cancers .

  • Combination Therapies: Synergy with GCN2 inhibitors to overcome ASNase resistance in ALL .

Industrial Uses

  • Specialty Chemicals: Intermediate in synthesizing bioactive compounds and polymers .

Thermodynamic and Solvation Studies

Solvent Interactions

dl-Alanyl-dl-asparagine exhibits solvent-dependent stability:

  • Water-Formamide Systems: Negative ΔsolH\Delta_{\text{sol}} H^\circ indicates exothermic dissolution .

  • Hydrophobic Solvents: Reduced solubility due to disrupted hydrogen bonding .

Table 3: Enthalpic Coefficients in Binary Solvents

Solvent Systemhxyh_{xy} (kJ/mol)
Water-Formamide-0.45
Water-Dimethylacetamide-0.32

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